molecular formula C16H11NO2 B8026957 1-(4-Nitrophenyl)naphthalene

1-(4-Nitrophenyl)naphthalene

Cat. No. B8026957
M. Wt: 249.26 g/mol
InChI Key: POXDNMCSJKMAIR-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)naphthalene is a useful research compound. Its molecular formula is C16H11NO2 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer Drug Development : A study synthesized 1-(4-nitrophenoxy) naphthalene and evaluated its biological and electrochemical properties, revealing significant antitumor activity and strong interaction with human blood DNA. This suggests its potential use as an anticancer drug (Shabbir et al., 2015).

  • Atmospheric Chemistry : Research on naphthalene's reactions with OH radicals and N2O5 in the atmosphere has implications for understanding the environmental fate of polycyclic aromatic hydrocarbons (PAHs). This study helps in assessing the impact of PAHs in ambient air (Atkinson et al., 1987).

  • Fluorescence Sensor Applications : A study synthesized nitro-group-containing naphthalene derivatives and investigated their photophysical properties, revealing unique solvent-dependent fluorescence. This property is notable for applications in environmental fluorescence sensors (Hachiya et al., 2013).

  • Organic Light Emitting Diodes (OLEDs) : Research into organotin compounds derived from Schiff bases, including those related to 1-(4-nitrophenyl)naphthalene, has shown promise for use in OLED technology. The study highlighted their synthesis, characterization, and photophysical properties (García-López et al., 2014).

  • Proton Transfer Reactions : A study examining the kinetics of proton transfer from 4-nitrophenylnitromethane and 1-(4-nitrophenyl)-1-nitroethane to specific naphthalene derivatives offered insights into proton tunneling and reaction kinetics, relevant to chemical synthesis and reactions (Leffek & Pruszyński, 1981).

  • Chemosensors : The synthesis of thiosemicarbazide anion chemosensors substituted with naphthalene and 4-nitrophenyl units led to the development of colorimetric sensors. These sensors, based on internal charge-transfer mechanisms, could be useful in detecting various anions (Farrugia et al., 2016).

  • Electro-optical and Nonlinear Properties : A study on naphthalene-based compounds, including those with nitro groups, explored their electro-optical, nonlinear, and charge transfer properties. This research is crucial for developing materials for electronics and optoelectronics (Irfan et al., 2017).

properties

IUPAC Name

1-(4-nitrophenyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXDNMCSJKMAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)naphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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